Beryllium carbonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

beryllium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Be/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUQRSWEONVBES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

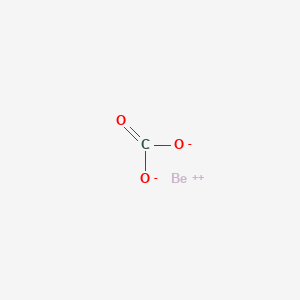

[Be+2].C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeCO3, CBeO3 | |

| Record name | beryllium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryllium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884573 | |

| Record name | Carbonic acid, beryllium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.021 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13106-47-3 | |

| Record name | Beryllium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, beryllium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, beryllium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBA86J65UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Formula and Structure of Beryllium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium carbonate (BeCO₃) is an inorganic compound of significant interest due to its unique chemical properties and structural characteristics. This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of this compound, with a focus on its anhydrous and basic forms. The inherent instability of the pure anhydrous and hydrated forms presents unique challenges in their characterization, which this guide will address by detailing advanced experimental protocols for their synthesis and analysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a deep understanding of beryllium compounds.

Chemical Formula and Forms of this compound

This compound is most commonly represented by the chemical formula BeCO₃.[1][2] However, it can exist in three primary forms:

-

Anhydrous this compound (BeCO₃): This form is unstable under standard conditions and will decompose into beryllium oxide (BeO) and carbon dioxide (CO₂).[1][2] It requires storage under a CO₂ atmosphere to prevent decomposition.[1][2]

-

This compound Tetrahydrate (BeCO₃·4H₂O): This hydrated form is produced by bubbling carbon dioxide through a solution of beryllium hydroxide (B78521).[1][3] It is also highly unstable, which has so far prevented a complete determination of its crystal structure.[3]

-

Basic this compound (Be₂(CO₃)(OH)₂): This is a mixed salt containing both carbonate and hydroxide ions.[2][4] It is more stable than the anhydrous and tetrahydrate forms and is what is often referred to as "this compound" in older literature.[4]

Structure of this compound

The structural elucidation of this compound has been a significant challenge due to the instability of its pure forms. However, recent advancements in high-pressure synthesis and analysis have allowed for the determination of the crystal structure of the anhydrous form.

Anhydrous this compound (BeCO₃)

The crystal structure of anhydrous this compound has been determined through high-pressure, high-temperature synthesis in a laser-heated diamond anvil cell (LH-DAC).[3] Two polymorphs have been identified under different pressure regimes:

-

Trigonal Structure (P3₁21): Synthesized at moderate pressures (around 20 GPa) and temperatures (around 1500 K), this form crystallizes in the acentric trigonal space group P3₁21.[4] The structure is characterized by isolated planar [CO₃]²⁻ groups and BeO₄ tetrahedra, a novel topology not previously observed in carbonates.[5] In this configuration, the beryllium atom is tetrahedrally coordinated by four oxygen atoms.[6] The C-O bond distances within the carbonate groups are nearly identical, at approximately 1.26(1) Å and 1.29(1) Å.[5] This structure can be recovered to ambient conditions without undergoing a phase transition.[5]

-

Calcite-Type Structure (R-3c): At higher pressures, between 30 GPa and 80 GPa, anhydrous this compound adopts a calcite-type crystal structure with the space group R-3c.[7] In this structure, the beryllium atoms are 6-fold coordinated, forming [BeO₆] octahedra, which is uncommon for beryllium.[7]

Quantitative Data

The following tables summarize the key quantitative data for the different forms of this compound.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | BeCO₃ |

| Molar Mass | 69.020 g·mol⁻¹[1] |

| Melting Point | 54 °C (decomposes)[1][8] |

| Boiling Point | 100 °C (decomposes)[1] |

| Solubility in Water | 0.36 g/100 mL[1] |

Table 2: Crystallographic Data for Anhydrous this compound (P3₁21)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₁21[3] |

| Z | 3[4] |

Table 3: Thermal Decomposition Data

| Compound | Decomposition Onset | Products |

| Anhydrous this compound (BeCO₃) | 54 °C[8][9] | BeO, CO₂[1] |

| This compound Tetrahydrate (BeCO₃·4H₂O) | 100 °C[3] | BeO, CO₂, H₂O |

Experimental Protocols

The characterization of this compound, particularly the unstable anhydrous form, requires specialized experimental techniques.

Synthesis of Anhydrous this compound

Objective: To synthesize single crystals of anhydrous this compound for structural analysis.

Methodology: High-pressure and high-temperature synthesis using a laser-heated diamond anvil cell (LH-DAC).[3]

Procedure:

-

Sample Preparation: A mixture of beryllium oxide (BeO) and a pressure medium (solid CO₂) is loaded into the DAC.[3][10]

-

Pressurization and Heating: The sample is compressed to pressures of approximately 20 GPa and heated to temperatures around 1500 K using a laser.[3]

-

In-situ Analysis: Synchrotron single-crystal X-ray diffraction is used to determine the crystal structure of the newly formed phase at high pressure.[3] Raman spectroscopy can be employed to confirm the synthesis and further characterize the structure.[3]

Thermal Analysis

Objective: To determine the thermal stability and decomposition pathway of this compound.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Procedure (TGA):

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (e.g., 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[9]

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer.[9]

-

Data Collection: The sample is heated at a controlled rate (e.g., 5 °C/min) under a specific atmosphere (e.g., nitrogen or air).[8] The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the total mass loss, which can be used to confirm the stoichiometry of the decomposition reaction.[9]

Visualizations

Logical Relationships in this compound Chemistry

Caption: Relationship between the different forms of this compound and their decomposition product.

Experimental Workflow for Anhydrous BeCO₃ Synthesis and Analysis

Caption: Experimental workflow for the synthesis and analysis of anhydrous BeCO₃.

Coordination of Beryllium in Anhydrous BeCO₃ (P3₁21)

Caption: Tetrahedral coordination of Be²⁺ by four oxygen atoms in the P3₁21 structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CBeO3 | CID 61577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (13106-47-3) for sale [vulcanchem.com]

- 5. Synthesis and crystal structure of acentric anhydrous this compound Be(CO 3 ) - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03462G [pubs.rsc.org]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: a model compound for highest capacity carbon sequestration chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Beryllium Carbonate (BeCO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous beryllium carbonate (BeCO₃). The information presented is collated from recent scientific literature and established chemical databases, with a focus on quantitative data and detailed experimental methodologies.

Physical Properties of Anhydrous BeCO₃

Anhydrous this compound is a white, crystalline solid.[1] It is the simplest carbonate of beryllium and has been the subject of recent high-pressure synthesis and characterization studies that have elucidated its unique structural features.[2][3]

Table 1: Quantitative Physical Properties of Anhydrous BeCO₃

| Property | Value | Source(s) |

| Molar Mass | 69.020 g/mol | [4][5] |

| Appearance | White Powder/Solid | [1][6] |

| Melting Point | 54 °C (decomposes) | [4][5] |

| Boiling Point | 100 °C (decomposes) | [4][5][6] |

| Solubility in Water | Insoluble | [1][6][7] |

| Crystal System | Trigonal | [2][8] |

| Space Group | P3₁21 | [2][4][9] |

| Unit Cell Parameters | Z = 3 | [2][3][9] |

| Bulk Modulus (K₀) | 95.5(8) GPa | [3] |

Chemical Properties of Anhydrous BeCO₃

The chemical behavior of anhydrous BeCO₃ is largely defined by its instability under ambient conditions and its decomposition to beryllium oxide.

Table 2: Key Chemical Properties and Reactivity of Anhydrous BeCO₃

| Property | Description | Source(s) |

| Stability | Unstable under standard conditions; decomposes to BeO and CO₂. Requires storage under a CO₂ atmosphere to prevent decomposition. | [4][5] |

| Thermal Decomposition | Decomposes upon heating to form beryllium oxide (BeO) and carbon dioxide (CO₂). This occurs at a lower temperature compared to other Group 2 carbonates. | [4][10][11] |

| Reactivity with Acids | Reacts with acids to form soluble beryllium salts and carbon dioxide. | [7] |

| Carbon Capture Potential | The reversible carbonate/oxide equilibrium shows potential for controlled carbon capture and release cycles. | [4] |

Experimental Protocols

High-Pressure Synthesis of Anhydrous BeCO₃

A recently developed method for synthesizing single crystals of anhydrous BeCO₃ involves high-pressure and high-temperature conditions.[2][3][9]

Methodology:

-

Sample Preparation: Beryllium oxide (BeO) powder is compacted and loaded into a diamond anvil cell (DAC). A ruby chip is included for in-situ pressure measurement.[12]

-

Reactant Loading: The DAC is cryogenically loaded with carbon dioxide (CO₂), which serves as both a reactant and a pressure-transmitting medium.[12]

-

Reaction Conditions: The sample is compressed to a pressure of approximately 20(2) GPa and subsequently heated to around 1500(200) K using a laser heating system.[2][9][12]

-

Formation: Under these conditions, beryllium oxide reacts with carbon dioxide to form anhydrous this compound (BeO + CO₂ → BeCO₃).[2]

-

Recovery: The synthesized BeCO₃ can be recovered to ambient conditions without undergoing a phase transition.[2][3]

Characterization of Anhydrous BeCO₃

The structural and vibrational properties of the synthesized anhydrous BeCO₃ have been characterized using the following advanced analytical techniques.

Methodologies:

-

Synchrotron Single-Crystal X-ray Diffraction: This technique is employed to determine the crystal structure, including the space group and atomic positions.[2][9]

-

Raman Spectroscopy: Used to probe the vibrational modes of the carbonate and beryllate groups in the crystal lattice, both at high pressure and after decompression to ambient conditions.[8][12] The symmetric stretching mode of the carbonate group (ν₁) in anhydrous BeCO₃ is observed at approximately 1195 cm⁻¹.[12]

-

Second Harmonic Generation (SHG): This measurement is used to verify the acentric nature of the crystal's space group.[2][3]

-

Density Functional Theory (DFT) Calculations: Theoretical calculations are used to confirm and complement the experimental X-ray diffraction and Raman spectroscopy data.[2][3]

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the workflow for the high-pressure synthesis and subsequent characterization of anhydrous this compound.

Caption: Workflow for the synthesis and Raman analysis of anhydrous BeCO₃.

Structural and Spectroscopic Comparison

The key distinctions between anhydrous and hydrated forms of this compound are summarized in the diagram below.

Caption: Key structural and spectroscopic differences between anhydrous and hydrated BeCO₃.

References

- 1. fiveable.me [fiveable.me]

- 2. Synthesis and crystal structure of acentric anhydrous this compound Be(CO3). | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (13106-47-3) for sale [vulcanchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of acentric anhydrous this compound Be(CO3) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

Unveiling the Structure of Acentric Anhydrous Beryllium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the recently synthesized acentric anhydrous beryllium carbonate (BeCO₃). This novel material, synthesized under extreme conditions, represents a new frontier in carbonate crystal chemistry. Its acentric nature is of particular interest for potential applications in materials science. This document details the synthesis, crystallographic structure, and characterization of this compound, presenting key data in a clear and accessible format for researchers.

Introduction

This compound has long been a subject of interest, though its anhydrous form has remained elusive until recently. The successful synthesis and characterization of acentric anhydrous BeCO₃ have provided significant insights into the behavior of light elements under high-pressure and high-temperature conditions. This compound crystallizes in a novel structure type, distinguished by the unique coordination of beryllium and the arrangement of carbonate groups.[1][2][3]

Synthesis and Crystal Growth

Anhydrous this compound was synthesized via a high-pressure, high-temperature reaction between beryllium oxide (BeO) and carbon dioxide (CO₂).[2][3] This process was conducted in a laser-heated diamond anvil cell (LH-DAC), a specialized apparatus for generating extreme pressures and temperatures.

Experimental Protocol: High-Pressure Synthesis

The synthesis of single crystals of acentric anhydrous BeCO₃ suitable for X-ray diffraction was achieved through the following protocol:

-

Sample Preparation: A powder of beryllium oxide (BeO) was loaded into the sample chamber of a diamond anvil cell. A small ruby chip was also included for pressure calibration.

-

Pressure Medium Loading: The diamond anvil cell was cryogenically loaded with carbon dioxide (CO₂), which served as both a reactant and a pressure-transmitting medium.

-

Pressurization: The sample was compressed to a pressure of approximately 20 GPa.

-

Laser Heating: The sample was then heated to a temperature of about 1500 K using a laser heating system. This induced the chemical reaction between BeO and CO₂ to form BeCO₃.[2][3]

-

In-situ Analysis: The formation of the new phase was monitored and characterized in-situ using synchrotron single-crystal X-ray diffraction and Raman spectroscopy.

Crystal Structure and Crystallographic Data

Acentric anhydrous this compound crystallizes in the trigonal space group P3₁21.[2][3] The crystal structure is composed of isolated, planar carbonate anions ([CO₃]²⁻) and beryllium cations tetrahedrally coordinated by four oxygen atoms (BeO₄).[1][2] This coordination environment for beryllium in a carbonate structure is novel.[1][2]

Crystallographic Data

The following table summarizes the key crystallographic data for acentric anhydrous BeCO₃.

| Parameter | Value at Ambient Conditions | Value at 20 GPa |

| Crystal System | Trigonal | Trigonal |

| Space Group | P3₁21 | P3₁21 |

| Z | 3 | 3 |

| a, b (Å) | 4.989(2) | 4.782(2) |

| c (Å) | 6.948(3) | 6.463(3) |

| α, β (°) ** | 90 | 90 |

| γ (°) | 120 | 120 |

| Volume (ų) ** | 149.9(1) | 128.0(1) |

Data obtained from single-crystal X-ray diffraction experiments.[3]

Atomic Coordinates

The fractional atomic coordinates for acentric anhydrous BeCO₃ at ambient conditions are provided in the table below.

| Atom | Wyckoff | x | y | z |

| Be | 3a | 0.543(2) | 0 | 1/3 |

| C | 3b | 0.128(2) | 0 | 5/6 |

| O1 | 6c | 0.237(1) | 0.812(1) | 0.901(1) |

These coordinates define the positions of the atoms within the unit cell.[3]

Selected Bond Lengths and Angles

The geometry of the BeO₄ tetrahedra and the [CO₃]²⁻ groups is detailed below.

| Bond/Angle | Value at Ambient Conditions (Å/°) |

| Be-O1 | 1.62(1) |

| C-O1 | 1.28(1) |

| O1-Be-O1 | 108.9(5) - 110.4(9) |

| O1-C-O1 | 119.9(9) - 120.1(1) |

These values highlight the near-ideal tetrahedral coordination of beryllium and the trigonal planar geometry of the carbonate group.[1][3]

Spectroscopic and Non-Linear Optical Characterization

Raman Spectroscopy

Raman spectroscopy was employed to probe the vibrational modes of the synthesized BeCO₃. The experimental Raman spectra were found to be in good agreement with theoretical spectra calculated using density functional theory (DFT), further confirming the determined crystal structure.[2]

Second Harmonic Generation (SHG)

The acentric nature of the P3₁21 space group was experimentally verified using second harmonic generation (SHG) measurements. The observation of a strong SHG signal is a definitive indicator of a non-centrosymmetric crystal structure.[2][3]

Conclusion

The synthesis and structural elucidation of acentric anhydrous this compound represent a significant advancement in the field of materials chemistry. The use of high-pressure techniques has enabled the discovery of a new carbonate structure type with a unique beryllium coordination. The detailed crystallographic and spectroscopic data provided in this guide serve as a foundational resource for further research into the properties and potential applications of this novel material. The acentric nature of BeCO₃, confirmed by SHG measurements, opens avenues for exploring its non-linear optical and other structure-dependent physical properties.

References

The Synthesis and Properties of Basic Beryllium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of basic beryllium carbonate, with the chemical formula Be₂CO₃(OH)₂. This compound is of interest due to its relative stability compared to other forms of this compound and its role as a precursor in the synthesis of beryllium oxide (BeO) ceramics, which have applications in electronics and nuclear technology. This document details experimental protocols, summarizes key quantitative data, and illustrates relevant chemical pathways.

Physicochemical Properties

Basic this compound is a mixed salt containing both carbonate and hydroxide (B78521) ions.[1][2][3] It is generally a white powder and is considered more stable than the anhydrous (BeCO₃) and tetrahydrate (BeCO₃·4H₂O) forms of this compound.[2][3] The anhydrous and tetrahydrate forms are notably unstable, with the anhydrous form decomposing to beryllium oxide and carbon dioxide, requiring storage under a CO₂ atmosphere.[2][3]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | Be₂CO₃(OH)₂ |

| Molecular Weight | 112.05 g/mol |

| Appearance | White powder |

| Solubility in Water | Insoluble in cold water, decomposes in hot water. |

| Solubility in other solvents | Soluble in acids and alkali.[4] |

Note: Specific density and detailed thermal decomposition data for Be₂CO₃(OH)₂ were not found in the provided search results.

Synthesis of Basic this compound

The most common method for the synthesis of basic this compound is through the precipitation reaction of a soluble beryllium salt, such as beryllium sulfate (B86663), with a carbonate source, typically ammonium (B1175870) carbonate.[1][2] The synthesis of pure this compound tetrahydrate is reportedly challenging, often yielding the more thermodynamically stable basic this compound.

Experimental Protocol: Synthesis from Beryllium Sulfate and Ammonium Carbonate

This protocol is a generalized procedure based on available literature. Optimization of specific parameters may be required for desired purity and particle characteristics.

Materials and Equipment:

-

Beryllium sulfate tetrahydrate (BeSO₄·4H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers and flasks

-

Stirring apparatus (e.g., magnetic stirrer)

-

Heating apparatus (e.g., hot plate)

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of beryllium sulfate by dissolving a known quantity of high-purity BeSO₄·4H₂O in deionized water.

-

Prepare a solution of ammonium carbonate in deionized water. An excess of ammonium carbonate is often used.

-

-

Precipitation:

-

While vigorously stirring the beryllium sulfate solution, slowly add the ammonium carbonate solution.

-

A white precipitate of basic this compound will form.

-

Monitor the pH of the solution during the addition.

-

-

Digestion of the Precipitate:

-

Gently heat the resulting slurry to a temperature between 50°C and 75°C.

-

Maintain this temperature for a defined period (e.g., 30-60 minutes) with continuous stirring. This "digestion" step helps to improve the filterability and particle size of the precipitate.

-

-

Filtration and Washing:

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the filter cake several times with deionized water to remove soluble impurities, such as ammonium sulfate.

-

A final wash with a water-miscible organic solvent (e.g., acetone) can aid in drying.

-

-

Drying:

-

Dry the product at a low temperature (e.g., 50-60°C) under vacuum to prevent thermal decomposition.

-

Synthesis Workflow Diagram

References

- 1. Synthesis and crystal structure of acentric anhydrous this compound Be(CO3) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | CBeO3 | CID 61577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: a model compound for highest capacity carbon sequestration chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07753A [pubs.rsc.org]

Stability and Properties of Beryllium Carbonate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beryllium compounds are highly toxic and are classified as known human carcinogens. All handling of beryllium compounds must be performed in a designated laboratory with appropriate engineering controls, including a certified chemical fume hood, and personal protective equipment (PPE), such as a NIOSH-approved respirator with P100 filters, chemical splash goggles, and double gloves. All waste must be disposed of as hazardous beryllium waste according to institutional and local regulations.

Introduction

Beryllium carbonate tetrahydrate (BeCO₃·4H₂O) is a hydrated inorganic salt of beryllium. While it serves as a potential precursor in the synthesis of beryllium oxide (BeO) ceramics and other beryllium compounds, its practical application is significantly hindered by its inherent instability under ambient conditions.[1] This guide provides a comprehensive overview of the stability, properties, and handling of this compound tetrahydrate, drawing from available scientific literature. Due to the compound's instability, much of the literature refers to the more stable "basic this compound," Be₂CO₃(OH)₂, which is a mixed salt containing both carbonate and hydroxide (B78521) ions.[1][2]

Chemical and Physical Properties

This compound tetrahydrate is a white crystalline solid.[1] However, its instability has made detailed characterization, particularly of its crystal structure, challenging.[2] As of late 2025, a verified powder diffraction file for this compound tetrahydrate is not available in major crystallographic databases.[3]

Quantitative Data

The available quantitative data for this compound tetrahydrate is limited. The following tables summarize the key reported physical and chemical properties.

Table 1: Physical Properties of this compound Tetrahydrate

| Property | Value | References |

| Chemical Formula | BeCO₃·4H₂O | [4][5] |

| CAS Number | 60883-64-9 | [5][6] |

| Molecular Weight | 165.08 g/mol (anhydrous: 93.085 g/mol ) | [7] |

| Appearance | White solid | [1][7] |

| Melting Point | 54 °C (decomposes) | [4][8] |

| Decomposition Temperature | Starts around 100 °C | [1][4][7] |

| Solubility in Water | Insoluble in cold water; decomposes in hot water | [1][9] |

Table 2: Crystallographic Data

| Property | Value | References |

| Crystal System | Not determined | [2] |

| Space Group | Not determined | [2] |

| Unit Cell Parameters | Not determined | [2] |

Note: The crystal structure of this compound tetrahydrate has not been fully elucidated due to its instability. The anhydrous form, BeCO₃, has been characterized under high pressure and crystallizes in the trigonal space group P3₁21.[2]

Stability and Decomposition

This compound tetrahydrate is highly unstable under normal atmospheric conditions.[1] Its stability is contingent on the presence of a carbon dioxide atmosphere.[1][10] In the absence of a CO₂ overpressure, it readily decomposes into beryllium oxide (BeO) and carbon dioxide, likely through a beryllium hydroxide intermediate.[1] The thermal decomposition is reported to begin at a relatively low temperature of 100 °C.[1][7]

Due to this inherent instability, stringent storage conditions are required. This compound tetrahydrate must be stored in a tightly sealed container under an atmosphere of carbon dioxide to prevent decomposition.[1]

Decomposition Pathway

The thermal decomposition of this compound tetrahydrate is a critical aspect of its chemistry, particularly when used as a precursor for beryllium oxide.

Thermal Decomposition Pathway of BeCO₃·4H₂O

Experimental Protocols

Detailed experimental data from techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are crucial for fully characterizing the stability of this compound tetrahydrate. While specific studies on this compound are scarce, the following are generalized protocols that can be adapted for its analysis.

Synthesis of this compound Tetrahydrate

The synthesis of pure this compound tetrahydrate is challenging, often resulting in the co-precipitation of beryllium hydroxide or the more stable basic this compound.[8] The most commonly cited method involves the reaction of beryllium hydroxide with carbon dioxide.[11][12]

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Magnetic stirrer and stir bar

-

Beakers and standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Inside a chemical fume hood, prepare a saturated aqueous solution or slurry of beryllium hydroxide in a beaker with continuous stirring.[12][13]

-

Bubble high-purity CO₂ gas through the beryllium hydroxide suspension.[12][13]

-

Continue bubbling CO₂ while stirring. The formation of a white precipitate of this compound tetrahydrate should be observed.[12]

-

Once a sufficient amount of precipitate has formed, stop the CO₂ flow.

-

Quickly filter the precipitate using a Büchner funnel.[12]

-

Due to the instability of the tetrahydrate, it is crucial to proceed with analysis immediately after synthesis and filtration. It is advisable to analyze the moist solid to prevent dehydration.[12]

Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of this compound tetrahydrate.

Instrumentation: A thermogravimetric analyzer (TGA), optionally coupled with a differential scanning calorimeter (DSC).

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., platinum or alumina).[1]

Experimental Conditions:

-

Atmosphere: To assess stability under its required storage conditions, a carbon dioxide atmosphere should be employed. To study the intrinsic thermal decomposition, an inert atmosphere (e.g., nitrogen or argon) can be used.[1]

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1][8]

-

Temperature Range: From ambient temperature up to a temperature sufficient to ensure complete decomposition (e.g., 300 °C).[1][8]

Data Analysis: The resulting thermogram will show mass loss as a function of temperature. The initial mass loss corresponds to the loss of water of hydration, followed by the decomposition of the carbonate to beryllium oxide with the release of carbon dioxide.[8]

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the sample.

Instrumentation: A powder X-ray diffractometer.

Sample Preparation (in an Inert Atmosphere Glovebox):

-

Perform all sample preparation steps inside a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[3]

-

If necessary, gently grind the sample to a fine, consistent particle size.[3]

-

Mount the powdered sample on a low-background sample holder. An airtight or domed sample holder is recommended to maintain the inert atmosphere during analysis.[3]

Data Collection:

-

Radiation: Typically Cu Kα radiation.

-

Scan Range (2θ): A broad range, for example, 10-80°.

-

Scan Speed/Step Size: A slow scan speed or small step size is used to obtain high-resolution data.

Data Analysis: The resulting diffraction pattern is compared with databases (e.g., ICDD PDF) to identify the crystalline phases. Due to the lack of a reference pattern for BeCO₃·4H₂O, analysis may focus on identifying potential decomposition products like BeO or basic this compound.[3]

Visualization of Experimental Workflow

The characterization of this compound tetrahydrate requires a multi-faceted approach, often combining synthesis with various analytical techniques.

Workflow for Synthesis and Characterization

Conclusion

This compound tetrahydrate is a highly unstable compound that requires specific handling and storage conditions, namely a carbon dioxide atmosphere, to prevent its decomposition.[1] Its low thermal stability, with decomposition initiating around 100 °C, makes it a challenging material for research and development.[1][4] For practical applications requiring a this compound source, the more stable basic this compound is generally utilized.[1][14] The synthesis and characterization of the tetrahydrate necessitate rapid and controlled experimental procedures, preferably under an inert atmosphere, to obtain reliable data. The extreme toxicity of all beryllium compounds mandates strict adherence to safety protocols throughout all handling and analysis steps.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. This compound Tetrahydrate, BeCO3-4H2O [asia.matweb.com]

- 7. dl.icdst.org [dl.icdst.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound tetrahydrate | 60883-64-9 | Benchchem [benchchem.com]

- 10. vdoc.pub [vdoc.pub]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Thermodynamic properties for CO2 and BeO from BeCO3

An In-Depth Technical Guide to the Thermodynamic Properties of Carbon Dioxide (CO2) and Beryllium Oxide (BeO) from the Decomposition of Beryllium Carbonate (BeCO3)

Introduction

The thermal decomposition of this compound (BeCO3) into beryllium oxide (BeO) and carbon dioxide (CO2) is a significant reaction, particularly in the synthesis of high-purity BeO for applications in advanced ceramics and electronics, and in research related to carbon capture technologies. Beryllium oxide is a noteworthy ceramic material due to its unique combination of high thermal conductivity and excellent electrical insulation.[1][2] A thorough understanding of the thermodynamic properties of the reactant and products is crucial for controlling the reaction, optimizing process conditions, and ensuring the desired material characteristics.

This technical guide provides a comprehensive overview of the thermodynamic data for CO2 and BeO, outlines the thermodynamic calculations for the decomposition of BeCO3, and details the experimental protocols used to determine these properties. The content is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this chemical system.

The Decomposition of this compound

The thermal decomposition of this compound is a straightforward endothermic process represented by the following chemical equation:

BeCO3(s) → BeO(s) + CO2(g)

This reaction is known to occur at relatively low temperatures, with studies indicating decomposition beginning around 100°C.[3] this compound is often stored under a CO2 atmosphere to prevent this decomposition.[4] The thermal stability of alkaline earth metal carbonates increases down the group, making BeCO3 the least stable among them.[5]

Thermodynamic Properties of Products

A precise analysis of the decomposition reaction requires accurate thermodynamic data for the products, beryllium oxide (BeO) and carbon dioxide (CO2). The standard thermodynamic properties at 298.15 K and 1 bar are summarized below.

Table 1: Standard Thermodynamic Properties of BeO and CO2 at 298.15 K

| Compound | Formula | State | ΔfH⦵ (kJ/mol) | S⦵ (J/mol·K) | C p,m (J/mol·K) |

| Beryllium Oxide | BeO | solid | -609.4[6][7] | 13.8[6][8] | 25.6[6] |

| Carbon Dioxide | CO2 | gas | -393.5[9][10] | 213.8[9][11] | 37.1[9] |

-

ΔfH⦵ : Standard Enthalpy of Formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[10][12]

-

S⦵ : Standard Molar Entropy is the entropy content of one mole of a substance under standard conditions.[13]

-

Cp,m : Molar Heat Capacity at constant pressure. Note that heat capacity is temperature-dependent.

Thermodynamics of the Decomposition Reaction

The change in enthalpy (ΔrH⦵), entropy (ΔrS⦵), and Gibbs free energy (ΔrG⦵) for the decomposition reaction can be calculated using the data from Table 1 and the experimentally determined values for BeCO3.

ΔrH⦵ = [ΔfH⦵(BeO) + ΔfH⦵(CO2)] - ΔfH⦵(BeCO3)

ΔrS⦵ = [S⦵(BeO) + S⦵(CO2)] - S⦵(BeCO3)

ΔrG⦵ = ΔrH⦵ - TΔrS⦵

While standard thermodynamic data for BeO and CO2 are well-established, corresponding values for BeCO3 are not commonly found in standard thermodynamic tables. This is due to its instability. Therefore, these properties must typically be determined experimentally.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for materials like BeCO3 involves several key experimental techniques. These methods provide the data necessary to calculate the enthalpy of formation, entropy, and heat capacity, which are essential for understanding the decomposition reaction.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques often used concurrently to study the thermal properties and decomposition of materials.

-

Principle:

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is ideal for studying decomposition reactions that involve the release of a gas, such as CO2 from BeCO3.[4]

-

DSC measures the difference in heat flow between a sample and an inert reference material as a function of temperature.[14] It can determine the heat capacity of the material and the enthalpy of transitions or reactions (e.g., decomposition).[15]

-

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of BeCO3 (typically 5-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum). An empty crucible is used as a reference.

-

Apparatus Setup: The sample and reference crucibles are placed in the TGA-DSC instrument. A controlled atmosphere is established, typically an inert gas like nitrogen or argon, at a specific flow rate. For BeCO3, analysis might also be performed under a CO2 atmosphere to study the effect of partial pressure on the decomposition temperature.

-

Thermal Program: The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the decomposition.

-

Data Acquisition: The instrument continuously records the sample mass (TGA), the differential heat flow (DSC), and the sample temperature.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will show a distinct mass loss step corresponding to the release of CO2. The initial and final temperatures of this step define the decomposition range.

-

The DSC curve (heat flow vs. temperature) will show an endothermic peak corresponding to the energy absorbed during the decomposition. The area of this peak is integrated to determine the enthalpy of decomposition (ΔrH).

-

The DSC data can also be used to determine the heat capacity (Cp) of BeCO3 before decomposition begins.

-

-

Bomb Calorimetry

Bomb calorimetry is a technique used to determine the enthalpy of combustion, which can then be used in a Hess's Law cycle to calculate the enthalpy of formation of a compound. While not directly applicable to the endothermic decomposition of BeCO3, it is a fundamental technique for determining the ΔfH⦵ of reactants needed for other syntheses.

-

Principle: A sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Methodology:

-

A weighed sample is placed in the bomb, which is then sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The combustion reaction releases heat, which raises the temperature of the bomb and the surrounding water.

-

The final temperature of the water is measured after thermal equilibrium is reached.

-

The heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter system.

-

Diagrams and Visualizations

Visual representations are essential for understanding the relationships and workflows in thermodynamic analysis.

References

- 1. centerlinetech-usa.com [centerlinetech-usa.com]

- 2. Why Beryllium Oxide (BeO) Is The Top Choice For High-Performance Heat Dissipation - Advanced Ceramics Hub [advceramicshub.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound: a model compound for highest capacity carbon sequestration chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07753A [pubs.rsc.org]

- 5. gauthmath.com [gauthmath.com]

- 6. Beryllium oxide - Wikipedia [en.wikipedia.org]

- 7. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 8. franklambert.net [franklambert.net]

- 9. Carbon dioxide - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carbon dioxide (data page) - Wikipedia [en.wikipedia.org]

- 12. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 15. researchgate.net [researchgate.net]

The Rarity of Beryllium Carbonates: A Technical Guide to Their Natural Occurrence and Synthetic Counterparts

For Researchers, Scientists, and Drug Development Professionals

Naturally Occurring Beryllium Carbonate: The Case of Niveolanite

Niveolanite stands as the sole example of a naturally occurring this compound mineral.[1] Its discovery has provided valuable insights into the geochemical behavior of beryllium in specific geological environments.

Geological Occurrence

Niveolanite was first discovered at the Poudrette quarry, Mont Saint-Hilaire, La Vallée-du-Richelieu RCM, Montérégie, Québec, Canada.[2] This locality is a peralkaline pegmatite.[2] The mineral is found in cavities as a late-stage formation, associated with a variety of other minerals including albite, aegirine, natrolite, gonnardite, and siderite.[3] It can also occur as an alteration product, forming pseudomorphs after eudidymite.[4] The geological setting at Mont Saint-Hilaire is a Monteregian Hill alkaline igneous complex that intruded into Ordovician limestones and shales.[5]

Physicochemical Properties

Niveolanite presents as soft, fibrous aggregates that are snow-white to pearl-white in color, with a silky luster.[2][6] Individual crystals are colorless and transparent.[6] A notable characteristic is its ability to reversibly absorb molecular water in moist air.[6][7]

Table 1: Quantitative Data for Niveolanite

| Property | Value |

| Chemical Formula | NaBe(CO3)(OH) · 2H2O[2] |

| Empirical Formula | (Na0.94Ca0.10)Σ=1.04Be0.98(CO3)1.00(OH)1.10·1.66H2O[3] |

| Crystal System | Tetragonal[2] |

| Space Group | P4/mcc[6] |

| Unit Cell Parameters | a = 13.1304(19) Å, c = 5.4189(11) Å[6] |

| Density (calculated) | 2.06 g/cm3[2] |

| Optical Properties | Uniaxial (+), ω = 1.469(1), ε = 1.502(1)[3] |

Table 2: Chemical Composition of Niveolanite (wt.%)

| Oxide | Weight Percent |

| Na2O | 19.81 |

| K2O | 0.07 |

| CaO | 3.88 |

| BeO | 16.65 |

| CO2 | 29.81 |

| H2O | 26.93 |

| Total | 97.15 |

Source: Pekov et al. (2008)[6]

Experimental Characterization Protocols

The characterization of niveolanite involved a combination of analytical techniques to determine its chemical composition and crystal structure.

-

Electron Microprobe Analysis (WDS): Used to determine the concentrations of sodium (Na), potassium (K), and calcium (Ca).[6]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Employed for the quantification of beryllium (Be).[6]

-

Loss on Ignition (LOI) and Selective Absorption: These methods were used to determine the content of H2O and CO2.[6]

-

Synchrotron Single-Crystal X-ray Diffraction: This powerful technique was utilized to solve the crystal structure of niveolanite.[6][7]

-

Infrared (IR) Spectroscopy: The unique IR spectrum of niveolanite is a key identifier and confirms the presence of carbonate, hydroxyl, and water groups.[2]

Synthetic Beryllium Carbonates

Due to the scarcity of natural beryllium carbonates, synthetic forms have been the subject of study to understand the fundamental chemistry of beryllium in carbonate systems. The main synthetic forms are anhydrous this compound, this compound tetrahydrate, and basic this compound.

Anhydrous this compound (BeCO3)

Anhydrous this compound is reported to be unstable, decomposing into beryllium oxide (BeO) and carbon dioxide.[8] It requires storage under a CO2 atmosphere to prevent decomposition.[8] A recent study detailed its synthesis at high pressures and temperatures.[9]

Table 3: Properties of Synthetic Anhydrous this compound

| Property | Value |

| Chemical Formula | BeCO3 |

| Molar Mass | 69.020 g/mol [8] |

| Melting Point | 54 °C[8] |

| Boiling Point | 100 °C (decomposes)[8] |

| Crystal System (high-pressure form) | Trigonal[9][10] |

| Space Group (high-pressure form) | P3121[9][10] |

Anhydrous this compound has been synthesized in a laser-heated diamond anvil cell.[9]

-

Reactants: Beryllium oxide (BeO) and carbon dioxide (CO2).[9]

-

Conditions: 20(2) GPa and 1500(200) K.[9]

-

Characterization: The resulting crystal structure was determined using synchrotron single-crystal X-ray diffraction and confirmed with density functional theory (DFT) calculations and Raman spectroscopy.[9]

This compound Tetrahydrate (BeCO3·4H2O)

This hydrated form is also known to be unstable under normal atmospheric conditions.[11] Its stability is dependent on a carbon dioxide atmosphere.[11]

This compound tetrahydrate can be synthesized by bubbling carbon dioxide through a suspension of beryllium hydroxide (B78521).[8][12]

-

Starting Material: A suspension of freshly prepared beryllium hydroxide in cold (0-5 °C) deionized water.[12]

-

Procedure: High-purity carbon dioxide gas is bubbled through the suspension with vigorous stirring.[12]

-

Product: A white crystalline precipitate of this compound tetrahydrate is formed.[12]

-

Handling: Due to its instability, the product should be analyzed immediately after filtration, preferably while still moist.[13]

Basic this compound (Be2CO3(OH)2)

Basic this compound is a mixed salt containing both carbonate and hydroxide ions and is significantly more stable than the anhydrous or tetrahydrate forms.[8][11] It is often the product obtained in older literature when "this compound" is mentioned.[8]

A common method for preparing basic this compound is through the reaction of a beryllium salt with a carbonate source.[8][14]

-

Reactants: Beryllium sulfate (B86663) (BeSO4) and ammonium (B1175870) carbonate ((NH4)2CO3).[8][14]

-

Procedure: An ammonium carbonate solution is slowly added to a vigorously stirred beryllium sulfate solution, leading to the precipitation of basic this compound.[14] The resulting slurry is gently heated (50-75°C) to improve filterability.[14]

-

Purification: The precipitate is washed with deionized water to remove soluble impurities.[14]

Thermal Decomposition

Beryllium carbonates are thermally unstable. The decomposition temperature is influenced by the polarizing power of the small Be2+ ion.[15] As you go down Group 2 of the periodic table, the thermal stability of the carbonates increases.[16]

-

This compound Tetrahydrate: Decomposes at a relatively low temperature, reported to be around 100 °C.[11] The decomposition likely proceeds through the formation of beryllium hydroxide before yielding beryllium oxide.[11]

-

Anhydrous this compound: Begins to release CO2 near ambient temperatures and has a melting point of 54 °C, above which it rapidly evolves CO2.[17]

Geochemistry of Beryllium in Carbonate-Rich Environments

The extreme rarity of natural beryllium carbonates suggests that very specific geochemical conditions are required for their formation. Beryllium typically acts as a lithophile element, concentrating in felsic magmas.[18] For beryllium to form a carbonate mineral, it must be present in a geological system where carbonate ions are abundant and conditions favor its precipitation over more common beryllium silicates (like beryl) or oxides. The unique peralkaline environment at Mont Saint-Hilaire, with its complex and diverse mineralogy, likely provided the necessary combination of high beryllium activity and appropriate pH-Eh conditions for niveolanite to form.[5] The presence of Be-carbonates as daughter minerals in fluid and melt inclusions in beryl (B75158) from some pegmatites also points to the potential for this compound formation in late-stage, water-rich magmatic-hydrothermal fluids.[19]

Conclusion

The study of beryllium-rich carbonate minerals is a niche yet important field that sheds light on the geochemistry of beryllium in unusual geological settings. While niveolanite remains the only known natural example, the investigation of synthetic beryllium carbonates provides crucial data on the stability and reactivity of these compounds. The experimental protocols and data summarized in this guide offer a valuable resource for researchers in mineralogy, geochemistry, and materials science, as well as for professionals in drug development who may explore the use of beryllium compounds. The inherent toxicity of beryllium compounds necessitates strict adherence to safety protocols during any experimental work.

References

- 1. mindat.org [mindat.org]

- 2. mindat.org [mindat.org]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. Niveolanite Mineral Data [webmineral.com]

- 5. Mineral site of Mont Saint-Hilaire - IUGS [iugs-geoheritage.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Synthesis and crystal structure of acentric anhydrous this compound Be(CO3) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Thermal Decomposition of Group 2 Carbonates - Educating Berkshire(Chemistry) [educatingberkshire.weebly.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. This compound: a model compound for highest capacity carbon sequestration chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchopenworld.com [researchopenworld.com]

The Discovery of Beryllium in Beryl and Emeralds: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Mineralogical Puzzle of the Late 18th Century

In the late 18th century, the fields of chemistry and mineralogy were undergoing a revolutionary period, driven by the development of systematic analytical techniques. It was a time when the fundamental composition of the earth's treasures was being meticulously uncovered. Among the most prized gemstones were the vibrant green emerald and the sea-green aquamarine, a variety of the mineral beryl (B75158). For centuries, these stones were valued for their beauty, but their fundamental chemical relationship was a subject of speculation. Pliny the Elder, in the first century CE, had noted the similarities between them, but a definitive scientific connection had yet to be established. This guide provides a technical deep-dive into the historical and chemical journey that led to the identification of a new element, beryllium, hidden within these captivating minerals.

The Crystallographic Prompt: Haüy's Insight

The story begins not with a chemist's crucible, but with a mineralogist's keen eye. René Just Haüy, a French mineralogist and founder of modern crystallography, observed that despite their dramatic difference in color and value, crystals of emerald and common beryl were geometrically identical.[1] Through careful measurement of their crystal faces and cleavage planes, Haüy proposed that they shared the same fundamental crystal structure. This structural identity strongly suggested a common chemical makeup, prompting him to ask the preeminent analytical chemist Louis-Nicolas Vauquelin to perform a detailed chemical analysis on both minerals.[1][2]

Vauquelin's Chemical Investigation (1798)

Acting on Haüy's request, Louis-Nicolas Vauquelin, a renowned French pharmacist and chemist, undertook a series of meticulous analytical experiments in 1798.[3] His work, published in the Annales de Chimie, would not only confirm Haüy's hypothesis but also lead to the discovery of a new "earth" (an oxide, in modern terms).

Experimental Protocol: The Separation of a New Earth

Vauquelin's primary challenge was to dissolve the highly inert silicate (B1173343) minerals and separate their constituent components, which were believed to be silica (B1680970), alumina (B75360) (aluminum oxide), and various coloring agents. While his original paper does not detail every minute step with modern precision, the protocol can be reconstructed from his descriptions and the common analytical methods of the era.

Methodology for the Analysis of Beryl and Emerald:

-

Pulverization: The mineral sample (beryl or emerald) was first crushed into a very fine powder to maximize the surface area for chemical attack.

-

Fusion: The powdered mineral was mixed with a strong alkali, such as caustic potash (potassium hydroxide (B78521), KOH), and heated to a high temperature in a crucible. This fusion process breaks down the resilient silicate structure, converting the components into forms soluble in acid.

-

Acid Digestion: The resulting fused mass was then treated with an acid (likely hydrochloric or nitric acid). This step dissolved the metallic oxides (alumina and the suspected new earth) while leaving the silica (silicon dioxide) as an insoluble precipitate.

-

Separation of Silica: The solution was filtered to remove the precipitated silica. The silica was then washed, dried, and weighed to determine its proportion in the original mineral.

-

Precipitation of "Earths": To the remaining acidic solution containing the dissolved metal ions, Vauquelin added an excess of potassium hydroxide. This caused the precipitation of the metal hydroxides—alumina (Al(OH)₃) and the hydroxide of the new, unknown element.

-

The Key Separation Step: Vauquelin made a crucial observation. He re-dissolved the mixed hydroxide precipitate in acid and then added ammonium (B1175870) carbonate. He discovered that the unknown hydroxide dissolved in the ammonium carbonate solution, while the aluminum hydroxide did not. This difference in solubility provided the key to separating the two "earths."

-

Isolation and Characterization: After separating the alumina, Vauquelin could isolate the new substance from the ammonium carbonate solution. Upon heating the isolated hydroxide, he obtained a pure oxide, which he named glucina (from the Greek glykys, meaning "sweet") because its soluble salts imparted a sweet taste.[1]

Quantitative Findings and the Discovery of Glucina

Vauquelin's meticulous work yielded the first quantitative analysis of beryl and emerald, confirming they were composed of the same constituents in nearly identical proportions. The only significant chemical difference was the presence of a small amount of chromium oxide in the emerald, which he correctly identified as the source of its brilliant green color.

| Constituent | Beryl (Analysis by Vauquelin, 1798) | Emerald (Analysis by Vauquelin, 1798) |

| Silica (SiO₂) | ~64% | ~64% |

| Alumina (Al₂O₃) | ~16% | ~16% |

| Glucina (BeO) | ~14% | ~14% |

| Iron Oxide (Fe₂O₃) | Trace | Trace |

| Chromium Oxide (Cr₂O₃) | Not Detected | Trace (~3.5%) |

| Lime (CaO) | Trace | Trace |

| Note: Percentages are approximate based on historical accounts of Vauquelin's findings. |

The discovery of a new earth, "glucina," was revolutionary. Vauquelin established its unique identity by comparing its chemical properties to those of alumina, the substance it most closely resembled.

| Property | Glucina (Beryllium Oxide) | Alumina (Aluminum Oxide) |

| Taste of Salts | Sweet | Astringent |

| Solubility in KOH | Soluble | Soluble |

| Solubility in Ammonium Carbonate | Soluble | Insoluble |

| Alum Formation | Does not form alum crystals with potassium sulfate | Forms characteristic alum crystals |

| Precipitate from KOH solution by boiling | Does not precipitate | Precipitates |

From Glucina to Beryllium: The Isolation of a New Metal

While Vauquelin had successfully discovered the oxide, he did not isolate the pure metallic element. The task of reducing the stable oxide proved too difficult with the techniques of the time. It was not until 30 years later, in 1828, that the metal was independently isolated by two scientists: Friedrich Wöhler in Germany and Antoine Bussy in France.[4] Their method involved reacting beryllium chloride (BeCl₂) with potassium metal in a platinum crucible, a powerful reduction reaction that stripped the oxygen away and yielded the first samples of pure beryllium metal.

The Modern Understanding: Beryl, Emerald, and Beryllium

Today, we understand that beryl is a beryllium aluminum cyclosilicate with the chemical formula Be₃Al₂Si₆O₁₈.[4] Vauquelin's "glucina" is known as beryllium oxide (BeO), and the element itself is Beryllium (Be). The vast and beautiful array of beryl gemstones are all fundamentally the same mineral, deriving their distinct colors from trace elemental impurities substituting within the crystal lattice.

Conclusion

The discovery of beryllium is a classic example of scientific advancement proceeding from observation to hypothesis and finally to empirical validation. It began with the crystallographic insights of René Just Haüy, which provided the logical foundation for the chemical investigation. It culminated in the masterful analytical work of Louis-Nicolas Vauquelin, who, through careful and innovative separation techniques, unveiled a new element to the world. This journey from gemstone puzzle to elemental discovery underscores the foundational importance of analytical chemistry in unlocking the secrets of the material world, a principle that continues to drive research and development today.

References

Beryllium carbonate CAS registry number and identifiers

An In-depth Technical Guide to Beryllium Carbonate: CAS Registry Number and Identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its various forms, their chemical identifiers, and key physicochemical properties. It includes detailed experimental protocols for the synthesis and analysis of this compound, presented in a format tailored for scientific and research applications.

Introduction to this compound

This compound is an inorganic compound that exists in three primary forms: anhydrous (BeCO₃), tetrahydrate (BeCO₃·4H₂O), and basic this compound (Be₂(CO₃)(OH)₂).[1] The anhydrous and tetrahydrate forms are known to be unstable, with the anhydrous form readily decomposing into beryllium oxide (BeO) and carbon dioxide (CO₂), necessitating storage under a CO₂ atmosphere.[1][2] The tetrahydrate is similarly unstable and is reportedly formed when carbon dioxide is bubbled through a solution of beryllium hydroxide (B78521).[1] Basic this compound is a more stable mixed salt containing both carbonate and hydroxide ions.[1] Due to the toxicity of beryllium compounds, all handling should be performed with appropriate safety precautions.

Chemical Identifiers and Physicochemical Properties

The different forms of this compound are distinguished by their unique identifiers and properties. The following tables summarize these key data points.

Table 1: Chemical Identifiers for this compound Forms

| Identifier | Anhydrous this compound | This compound Tetrahydrate | Basic this compound |

| CAS Registry Number | 13106-47-3[1] | 60883-64-9[3][4] | 66104-24-3[3] |

| Chemical Formula | BeCO₃[1] | BeCO₃·4H₂O[4] | Be₂(CO₃)(OH)₂[1] |

| IUPAC Name | This compound[2] | This compound tetrahydrate | Bis(carbonato(2-))dihydroxytriberyllium |

| PubChem CID | 61577[1] | - | - |

| EC Number | 236-030-8[1] | - | - |

| UN Number | 1566[1] | - | - |

Table 2: Physicochemical Properties of this compound Forms

| Property | Anhydrous this compound | This compound Tetrahydrate | Basic this compound |

| Molar Mass | 69.02 g/mol [1] | 141.08 g/mol [3][4] | 181.07 g/mol [5] |

| Appearance | White powder[6] | White hexagonal crystals[3][4] | White powder[3] |

| Melting/Decomposition Point | 54 °C (melts), 100 °C (decomposes)[1] | 100 °C (decomposes)[3][4] | Decomposes in hot water[3] |

| Solubility in Water | 0.36 g/100 mL[1] | Insoluble | Insoluble in cold water[3] |

Relationships and Transformations

The different forms of this compound are interrelated through hydration, dehydration, and decomposition reactions. The following diagram illustrates these relationships.

Caption: Interconversion pathways of this compound forms.

Experimental Protocols

The synthesis and analysis of this compound require specific methodologies due to the instability of some of its forms and the toxicity of beryllium.

Synthesis Protocols

Protocol 1: Synthesis of Basic this compound [1][7]

This method involves the precipitation of basic this compound from a beryllium salt solution.

-

Preparation of Reactants:

-

Prepare a solution of high-purity beryllium sulfate (B86663) (BeSO₄·4H₂O) in deionized water.

-

Prepare a separate solution of ammonium (B1175870) carbonate ((NH₄)₂CO₃) in deionized water. An excess of ammonium carbonate is typically used.

-

-

Precipitation:

-

While vigorously stirring the beryllium sulfate solution, slowly add the ammonium carbonate solution to induce precipitation.

-

-

Digestion and Filtration:

-

Gently heat the resulting slurry to between 50°C and 75°C for 30-60 minutes to promote particle growth.[7]

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake multiple times with deionized water, followed by a final wash with acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the product at a low temperature (e.g., 50-60°C) under vacuum to prevent decomposition.[7]

-

Protocol 2: Synthesis of this compound Tetrahydrate [1][8]

This protocol describes the formation of the unstable tetrahydrate.

-

Reaction Setup:

-

Prepare a saturated aqueous solution of beryllium hydroxide (Be(OH)₂) in a beaker with continuous stirring.

-

-

Carbonation:

-

Bubble carbon dioxide gas through the saturated beryllium hydroxide solution using a gas dispersion tube at a slow, steady rate.

-

Continue bubbling CO₂ until a sufficient amount of white precipitate (this compound tetrahydrate) has formed.

-

-

Isolation:

-

Immediately filter the precipitate using a Büchner funnel. Due to its instability, the product should be analyzed as soon as possible after isolation.

-

Protocol 3: Synthesis of Anhydrous this compound (High-Pressure Method) [9]

This specialized protocol is for the synthesis of the anhydrous form under high-pressure and high-temperature conditions.

-

Sample Preparation:

-

A mixture of beryllium oxide (BeO) powder and a ruby chip (for pressure determination) is loaded into a diamond anvil cell (DAC).

-

-

Pressurization and Heating:

-

The DAC is cryogenically loaded with carbon dioxide, which acts as both a reactant and a pressure-transmitting medium.

-

The sample is compressed to approximately 20 GPa and laser-heated to around 1500 K.

-

-

Analysis:

-

The formation of anhydrous this compound is confirmed in-situ using techniques such as synchrotron X-ray diffraction and Raman spectroscopy.

-

Analytical Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound.

Caption: A typical experimental workflow for this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine thermal stability and decomposition profiles.

-

Instrumentation: Thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of the sample is placed in an alumina (B75360) or platinum crucible.[10]

-

Experimental Conditions:

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups (carbonate, hydroxide, water).

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: A small amount of sample (1-2 mg) is mixed with dry KBr (~200 mg) and pressed into a pellet.[10]

-

Data Collection:

X-ray Diffraction (XRD)

-

Objective: To determine crystal structure and phase purity.

-

Instrumentation: Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).[10][12]

-

Sample Preparation: A fine powder is pressed into a sample holder. For unstable forms, an inert atmosphere glovebox is required.[12]

-

Data Collection:

-

2θ Range: 10-80° with a step size of 0.02°.[10]

-

Scanning Electron Microscopy (SEM)

-

Objective: To visualize surface morphology and particle size.

-

Instrumentation: Scanning electron microscope.

-

Sample Preparation: Powder is dispersed on a carbon adhesive tab and sputter-coated with a conductive material (e.g., gold).[10]

-

Imaging: Images are acquired at various magnifications using secondary and backscattered electron detectors.

Raman Spectroscopy

-

Objective: To analyze vibrational modes of the crystal lattice.

-

Instrumentation: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[8]

-

Sample Preparation: A small amount of sample is placed on a microscope slide. For the tetrahydrate, analysis should be performed on the moist solid immediately after synthesis.[8]

-

Data Acquisition: Spectra are acquired over a suitable range (e.g., 100-4000 cm⁻¹).[8]

Conclusion

This technical guide provides essential information on the identifiers, properties, and experimental protocols for the various forms of this compound. The instability of the anhydrous and tetrahydrate forms presents significant challenges in their synthesis and characterization, making the more stable basic this compound the form more commonly encountered in practice. The detailed methodologies and data presented herein serve as a valuable resource for researchers and scientists working with this compound. Due to the significant health risks associated with beryllium, all experimental work must be conducted with strict adherence to safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CBeO3 | CID 61577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound tetrahydrate [chemister.ru]

- 5. Table 4-2, Physical and Chemical Properties of Beryllium and Beryllium Compoundsa - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and crystal structure of acentric anhydrous this compound Be(CO 3 ) - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03462G [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound: a model compound for highest capacity carbon sequestration chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07753A [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Beryllium Carbonate: A Technical Guide to Solubility and Thermal Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and thermal decomposition properties of beryllium carbonate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols, and presents key information in a structured format to facilitate understanding and application in a laboratory setting.

Quantitative Data Summary

The physicochemical properties of this compound are often influenced by its hydration state. The following tables summarize the key quantitative data for anhydrous this compound, its tetrahydrate form, and the related basic this compound.

Table 1: Solubility Data for this compound Forms

| Property | This compound (BeCO₃) | This compound Tetrahydrate (BeCO₃·4H₂O) | Basic this compound (Be₂(CO₃)(OH)₂) |

| Solubility in Water | Insoluble in cold water; decomposes in hot water.[1] | 0.36 g/100 mL (at 0°C).[2] | Insoluble in cold water; decomposes in hot water.[3] |

| Solubility in Other Solvents | Soluble in acids and alkali solutions.[1][4] | Soluble in acids and alkalis. | Soluble in acids. |

| Solubility Product (Ksp) | No data available. | No data available. | No data available. |

Table 2: Thermal Properties of this compound Forms

| Property | This compound (BeCO₃) | This compound Tetrahydrate (BeCO₃·4H₂O) | Basic this compound (Be₂(CO₃)(OH)₂) |

| Melting Point | 54 °C.[2][5] | Not applicable. | Decomposes. |

| Decomposition Temperature | 100 °C.[2][5] | 100 °C.[2][3] | Decomposes in hot water.[3] |

| Decomposition Onset (TGA) | Approximately 54 °C.[6] | Dehydration at lower temperatures, followed by carbonate decomposition. | Multi-step decomposition (loss of H₂O and CO₂). |

Understanding the Forms of this compound

This compound can exist in three primary forms: anhydrous (BeCO₃), tetrahydrate (BeCO₃·4H₂O), and basic this compound (Be₂(CO₃)(OH)₂).[5] The synthesis of pure anhydrous or tetrahydrate forms is notably challenging, as the high polarizing power of the small beryllium ion (Be²⁺) often leads to the formation of the more stable basic this compound, particularly in aqueous solutions.[7]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol describes a general method for determining the solubility of sparingly soluble compounds like this compound, which can be adapted for specific laboratory conditions.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water) at a controlled temperature.

Materials:

-

This compound (specify form)

-

Solvent (e.g., deionized water)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Analytical balance

-

Apparatus for quantitative analysis of beryllium (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[8]

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, allow the solution to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration using a suitable membrane filter is recommended.[8]

-

Accurately dilute the filtrate to a known volume.

-

Analyze the concentration of beryllium in the diluted filtrate using a calibrated analytical technique such as ICP-OES.

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the determined beryllium concentration.

Caption: Workflow for determining the solubility of this compound.

Determination of Decomposition Temperature (Thermogravimetric Analysis)